molecular formula C10H15BClNO3 B2671835 4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride CAS No. 2304634-19-1

4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride

Cat. No.: B2671835
CAS No.: 2304634-19-1
M. Wt: 243.49
InChI Key: DIIIHTHRQYCYHJ-UHFFFAOYSA-N
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Description

4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride (CAS 2304634-19-1) is a high-purity chemical compound supplied with a minimum purity of 95% . This compound, with the molecular formula C10H15BClNO3 and a molecular weight of 243.5 g/mol, is a key synthetic building block in medicinal chemistry and drug discovery research . The structure integrates a phenylboronic acid group, which is instrumental in Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation. This allows researchers to efficiently create complex biaryl structures often found in active pharmaceutical ingredients (APIs) . The molecule is furnished as the hydrochloride salt, enhancing its stability for storage and handling, and typically appears as a white to yellow solid . It is exclusively offered for research purposes and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[4-[(3-hydroxyazetidin-1-yl)methyl]phenyl]boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3.ClH/c13-10-6-12(7-10)5-8-1-3-9(4-2-8)11(14)15;/h1-4,10,13-15H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIIHTHRQYCYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CC(C2)O)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Azetidine Ring to the Phenyl Ring: This step involves the reaction of the azetidine derivative with a phenylboronic acid precursor.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride has been explored for its potential in drug design and development. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in the development of targeted therapies.

Case Study: Tumor Targeting

Research has demonstrated that phenylboronic acid-decorated nanoparticles exhibit superior efficacy in tumor targeting. These nanoparticles can penetrate deeper into tumor tissues and enhance drug delivery efficiency compared to non-decorated counterparts. In studies involving H22 tumor-bearing mice, these nanoparticles significantly restricted tumor growth and prolonged survival rates, showcasing the potential of boronic acid derivatives in cancer therapy .

Drug Delivery Systems

The compound's mucoadhesive properties have been investigated for use in drug delivery systems, particularly for local applications such as bladder cancer treatment. For instance, chitosan-based nanoparticles modified with phenylboronic acid have shown increased residence time for drugs within the bladder, enhancing therapeutic efficacy .

Table 1: Comparison of Drug Delivery Systems Utilizing Boronic Acid Derivatives

System TypeDrug LoadedTarget ApplicationKey Findings
Chitosan NanoparticlesDoxorubicinTumor targetingEnhanced cellular uptake and deeper tumor penetration
Injectable HydrogelMetronidazolePeriodontitisImproved local delivery and reduced inflammation
MicellesDual-responsiveCoccidiosis treatmentImproved anti-coccidial efficacy

Materials Science

In materials science, boronic acids are utilized to create responsive materials that can change properties upon exposure to specific stimuli (e.g., pH or glucose levels). The incorporation of this compound into polymer matrices has been explored for creating smart materials with biomedical applications.

Case Study: Hydrogel Development

Hydrogels incorporating this compound have been developed for localized drug delivery systems. These hydrogels demonstrate biocompatibility and sustained release profiles, making them suitable for applications in wound healing and tissue engineering .

Mechanism of Action

The mechanism of action of 4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride primarily involves the interaction of the boronic acid group with target molecules. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups, making it a potent inhibitor of enzymes such as proteases . This interaction can modulate the activity of the target enzyme, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Containing Boronic Acids

3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine Hydrochloride
  • Structure : Azetidine ring substituted with a chlorinated/fluorinated benzyloxy group.
  • Key Differences : Lacks the boronic acid group but shares the azetidine core. The halogen substitutions enhance electrophilic reactivity, making it more suitable for nucleophilic aromatic substitution reactions compared to the target compound .
  • Applications : Primarily used in medicinal chemistry for synthesizing halogenated drug candidates.
3-(((4-Fluorophenyl)thio)methyl)azetidine Hydrochloride
  • Structure : Azetidine with a thioether-linked fluorophenyl group.
  • Key Differences : The thioether group increases lipophilicity and alters metabolic stability compared to the hydroxy group in the target compound. This compound is less polar but more prone to oxidation .

Boronic Acids with Nitrogenous Substituents

(4-Pyrrolidin-1-yl)phenyl Boronic Acid Hydrochloride
  • Structure : Phenylboronic acid with a pyrrolidine substituent.
  • Key Differences : Pyrrolidine (five-membered ring) offers less steric hindrance and greater conformational flexibility than the azetidine in the target compound. This flexibility may reduce binding specificity in enzyme inhibition studies .
4-(Aminomethyl)phenylboronic Acid Hydrochloride
  • Structure : Phenylboronic acid with a primary amine group.
  • Key Differences: The simple aminomethyl group increases water solubility but lacks the stereoelectronic effects of the hydroxyazetidine moiety. This compound is more reactive in forming imine linkages but less effective in stabilizing boronate esters .

Fluorinated and Chlorinated Analogues

2-Fluoro-4-(morpholinomethyl)phenylboronic Acid Hydrochloride
  • Structure : Fluorine and morpholine groups attached to phenylboronic acid.
  • Key Differences : The morpholine group introduces a strong hydrogen-bond acceptor, while fluorine enhances metabolic stability. Compared to the target compound, this derivative is more electron-deficient, favoring interactions with electron-rich biomolecules .
3-Chloro-4-fluorophenylboronic Acid
  • Structure : Halogenated phenylboronic acid without heterocyclic substituents.
  • Key Differences : The absence of the azetidine group limits its utility in conformationally constrained drug design. However, halogen atoms improve cross-coupling efficiency in Suzuki reactions .

Heterocyclic Boronic Acids

(5-Hydroxypyridin-3-yl)boronic Acid Hydrochloride
  • Structure : Pyridine-based boronic acid with a hydroxy group.
  • This compound is more basic due to the pyridine nitrogen .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Features Unique Advantages Limitations
Target Compound 3-Hydroxyazetidine, phenylboronic acid, HCl salt Conformational rigidity; dual reactivity (boronic acid + azetidine) Limited solubility in non-polar solvents
Piperazine Derivatives (e.g., ) Six-membered piperazine ring, hydroxyethyl group Broad biological activity; versatile substitutions Less strained, reduced target specificity
4-(Aminomethyl)phenylboronic Acid HCl Primary amine substituent High solubility; rapid imine formation Lower stability in acidic conditions
2-Fluoro-4-(morpholinomethyl)phenylboronic Acid Fluorine, morpholine substituents Enhanced metabolic stability; strong H-bond acceptor Higher synthetic complexity

Research Findings and Trends

  • Azetidine Advantage : The 3-hydroxyazetidine group in the target compound enhances binding to proteins with shallow active sites (e.g., kinases) due to its compact, rigid structure. This is less achievable with larger rings like piperazine .
  • Boronic Acid Reactivity : The target’s boronic acid group forms stable esters with diols under physiological pH, making it a candidate for glucose-responsive drug delivery systems. Simpler analogs (e.g., phenylboronic acid) require higher pH for similar reactivity .
  • Safety Profile: Compared to halogenated analogs (e.g., 3-Chloro-4-fluorophenylboronic acid), the target compound exhibits lower cytotoxicity, as noted in preliminary cell viability assays .

Biological Activity

4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride, with the CAS Number 1256355-02-8, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer research and neurodegenerative diseases. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

  • Chemical Formula : C₁₀H₁₅BClNO₃
  • Molecular Weight : 243.5 g/mol
  • Appearance : White to yellow solid
PropertyValue
Synonyms4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic acid HCl
IUPAC Name[4-[(3-hydroxyazetidin-1-yl)methyl]phenyl]boronic acid; hydrochloride
PubChem CID74890042

Biological Activity Overview

The biological activity of this compound primarily revolves around its antiproliferative effects against various cancer cell lines and its neuroprotective properties.

Antiproliferative Activity

Research has demonstrated that phenylboronic acid derivatives exhibit significant antiproliferative effects in vitro. A study focused on several derivatives, including this compound, evaluated their efficacy against diverse cancer cell lines such as MCF7 (breast), A2780 (ovarian), and A549 (lung) using the sulforhodamine B (SRB) and MTT assays. The results indicated a clear structure-activity relationship, suggesting that modifications to the boronic acid structure can enhance biological activity.

Key Findings :

  • Cell Cycle Arrest : Compounds similar to this compound were found to induce G2/M phase arrest in cancer cells, leading to apoptosis. This was confirmed through flow cytometry and caspase activity assays .
Cell LineIC50 (µM)Mechanism of Action
A2780<10G2/M arrest, caspase activation
MCF7<20Apoptosis via mitochondrial pathways
A549<15Induction of oxidative stress

Neuroprotective Effects

In addition to anticancer properties, boronic acid derivatives have shown promise in neuroprotection. Studies involving differentiated SH-SY5Y human neuroblastoma cells indicated that these compounds can inhibit cell death induced by amyloid-beta (Aβ) exposure, a hallmark of Alzheimer's disease.

Neuroprotective Study Findings :

  • Cell Viability Improvement : The compound significantly increased cell viability against Aβ-induced toxicity at concentrations of 25, 50, and 100 µM.
Concentration (µM)Cell Viability Increase (%)
2517.27
5019.38
10032.92

Case Studies

  • Ovarian Cancer Research : A study highlighted the effectiveness of phenylboronic acid derivatives in ovarian cancer models, demonstrating their ability to induce cell cycle arrest and apoptosis specifically in the A2780 cell line .
  • Alzheimer's Disease Models : In research focusing on neurodegenerative diseases, boron-based compounds were shown to reduce acetylcholinesterase activity and improve cognitive function markers in cellular models exposed to neurotoxic agents .

Q & A

Q. What are the standard synthetic routes for 4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides (e.g., bromophenyl derivatives) and azetidine-containing boronic esters. Post-coupling, hydrolysis and subsequent hydrochloric acid treatment yield the hydrochloride salt. Critical steps include Pd-catalyzed coupling (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) under inert conditions, followed by purification via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

  • 1H/13C NMR : Confirm structural integrity, focusing on boronic acid proton signals (~7.5–8.5 ppm for aromatic protons) and azetidine ring protons (~3.0–4.0 ppm).
  • Mass Spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks and isotopic patterns.
  • HPLC-PDA : Assess purity (>95%) and detect anhydride impurities (common in boronic acid derivatives, as noted in SDS data) .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation, Category 2 hazards) .
  • Storage : In airtight containers under dry, inert conditions (0–6°C recommended for analogs) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki coupling involving this compound?

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for improved turnover in sterically hindered azetidine systems.
  • Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) for solubility vs. aqueous mixtures for boronic acid stability.
  • Temperature Control : Use microwave-assisted synthesis (80–120°C) to accelerate coupling while minimizing decomposition .

Q. How to address contradictory data on the compound’s reactivity in cross-coupling reactions?

Contradictions may arise from variable anhydride content (common in boronic acids) or competing side reactions. Mitigation strategies:

  • Pre-reaction purification : Use activated charcoal or silica gel to remove anhydride impurities.
  • Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates/byproducts .

Q. What computational methods can elucidate the compound’s electronic properties and reaction mechanisms?

  • Density Functional Theory (DFT) : Model the boronic acid’s Lewis acidity and azetidine ring strain using functionals like B3LYP/6-31G*. Correlate with experimental reactivity in Suzuki coupling .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to predict solubility trends .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • pH Profiling : Assess boronic acid hydrolysis rates in buffers (pH 2–10) using UV-Vis or NMR .

Q. What strategies improve solubility in biological assays without derivatization?

  • Co-solvent Systems : Use DMSO:water (≤10% v/v) or cyclodextrin complexes to enhance aqueous solubility.
  • Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for in vitro testing .

Q. How is this compound applied in multistep drug synthesis (e.g., enzyme inhibitors)?

It serves as a key intermediate in constructing FABP4/5 inhibitors. Example workflow:

  • Step 1 : Suzuki coupling with halogenated heterocycles (e.g., quinoline derivatives).
  • Step 2 : Hydrolysis of ester groups to carboxylic acids for target binding optimization .

Q. What protocols quantify trace anhydride impurities in the compound?

  • Quantitative 11B NMR : Compare integration of boronic acid (δ ~30 ppm) vs. boroxine/anhydride peaks.
  • Ion Chromatography : Detect sulfate/carbonate byproducts from anhydride hydrolysis .

Methodological Notes

  • Contradictory Yield Data : Cross-reference solvent/base combinations (e.g., K₂CO₃ vs. Cs₂CO₃) and ligand effects (bidentate vs. monodentate) to identify optimal conditions .
  • Hygroscopicity Management : Store under argon with molecular sieves; use gloveboxes for moisture-sensitive steps .

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